PFI-1

Catalog No.
S548710
CAS No.
1403764-72-6
M.F
C16H17N3O4S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PFI-1

CAS Number

1403764-72-6

Product Name

PFI-1

IUPAC Name

2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20)

InChI Key

TXZPMHLMPKIUGK-UHFFFAOYSA-N

SMILES

CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O

Solubility

Soluble in DMSO, not in water

Synonyms

PFI1; PFI 1; PFI-1

Canonical SMILES

CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O

Description

The exact mass of the compound 2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide is 347.09398 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition

    The molecule contains a tetrahydroquinazolinone core, a structural motif present in several known kinase inhibitors []. Further research could explore if 2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide exhibits inhibitory activity against specific kinases.

  • Medicinal Chemistry

    The presence of the functional groups like methoxy and sulfonamide suggests potential for further modification to optimize the molecule's properties for drug development []. Studies could investigate if the compound possesses any biological activity relevant to human health.

  • Chemical Synthesis

    The compound can serve as a target molecule for synthetic chemists to develop new and efficient methods for its synthesis. This could involve exploring different reaction pathways and optimizing reaction conditions.

PFI-1, chemically known as 2-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl) propanamide, is a selective inhibitor targeting bromodomain and extra-terminal (BET) proteins, specifically BRD2 and BRD4. These proteins play a crucial role in regulating gene expression linked to cell proliferation and survival by recognizing acetylated lysine residues on histones. PFI-1 mimics acetyl-lysine, effectively blocking the interaction between BET proteins and histones, thereby down-regulating oncogenes such as MYC and inducing apoptosis in cancer cells .

There is no published research readily available describing a specific mechanism of action for MNBS.

Information on the safety profile of MNBS is limited. Due to the absence of data, it is advisable to handle this compound with caution and assume potential hazards like skin irritation, respiratory issues, or unknown reactivity until more information becomes available. Always follow proper laboratory safety protocols when handling unknown compounds.

Limitations and Future Research

Extensive research on MNBS appears to be lacking. More data is needed to understand its chemical properties, potential applications, and safety profile. Future studies could explore:

  • Synthesis and development of efficient production methods for MNBS.
  • Investigation of its reactivity with other molecules.
  • In vitro and in vivo studies to determine potential biological activity.
  • Evaluation of its safety profile for proper handling procedures.

PFI-1 primarily functions through competitive inhibition of the acetyl-lysine binding sites on BET bromodomains. Its mechanism involves:

  • Binding to BRD2 and BRD4: PFI-1 has IC50 values of approximately 98 nM for BRD2 and 220 nM for BRD4, indicating its potency in inhibiting these interactions .
  • Induction of G1 cell cycle arrest: This effect is accompanied by the down-regulation of MYC expression and the induction of apoptosis in sensitive leukemia cell lines .
  • Inhibition of Aurora B kinase: PFI-1 also leads to a decrease in Aurora B kinase activity, further contributing to its anti-cancer effects .

PFI-1 exhibits significant biological activity, particularly in cancer research:

  • Antiproliferative Effects: It has shown efficacy in inhibiting the growth of various leukemia cell lines and reducing clonogenic growth .
  • Apoptosis Induction: The compound promotes programmed cell death in malignant cells by disrupting critical signaling pathways .
  • Differentiation Induction: In primary leukemia blasts, PFI-1 facilitates differentiation, which can be beneficial for therapeutic strategies aimed at treating leukemia .

The synthesis of PFI-1 typically involves several key steps:

  • Formation of Tetrahydroquinazoline: The starting material is reacted with appropriate reagents to form a tetrahydroquinazoline derivative.
  • Methoxy Group Introduction: A methoxy group is introduced to enhance the inhibitor's selectivity and binding affinity.
  • Final Coupling Reaction: The final product is obtained through a coupling reaction that forms the amide bond essential for biological activity.

Specific synthetic pathways may vary based on the starting materials and desired purity levels but generally follow these principles .

PFI-1 has several promising applications:

  • Cancer Treatment: Due to its ability to inhibit BET proteins involved in oncogenesis, PFI-1 is being explored as a therapeutic agent for various cancers, particularly hematological malignancies .
  • Research Tool: As a selective chemical probe for studying BET bromodomain functions, it aids in understanding the molecular mechanisms underlying gene regulation and cancer biology .

Studies have demonstrated that PFI-1 interacts specifically with the acetyl-lysine binding sites on BET bromodomains:

  • Co-Crystallization Studies: Detailed structural analysis through co-crystallization with BRD4 has revealed how PFI-1 occupies the binding site, providing insights into its high specificity and affinity .
  • Thermodynamic Analysis: Isothermal titration calorimetry studies indicate strong polar interactions between PFI-1 and BET bromodomains, contributing to its efficacy as an inhibitor .

Several compounds exhibit similar mechanisms of action or target BET proteins. Here are some notable examples:

Compound NameTarget Protein(s)IC50 (nM)Unique Features
(+)-JQ1BRD2, BRD450First-in-class BET inhibitor; broader binding profile
I-BET762BRD2, BRD4100Selectively inhibits multiple BET proteins
OTX015BRD2, BRD440Shows potential for treating solid tumors
CPI-0610BRD2, BRD460Advanced clinical trials for myelofibrosis

PFI-1 stands out due to its high selectivity for specific bromodomains (BRD2 and BRD4), lower IC50 values compared to some other inhibitors like (+)-JQ1 and I-BET762, and its unique mechanism involving Aurora B kinase inhibition .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

347.09397721 g/mol

Monoisotopic Mass

347.09397721 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PFI-1

Dates

Modify: 2023-08-15
1: Picaud S, Da Costa D, Thanasopoulou A, Filippakopoulos P, Fish PV, Philpott M, Fedorov O, Brennan P, Bunnage ME, Owen DR, Bradner JE, Taniere P, O'Sullivan B, Muller S, Schwaller J, Stankovic T, Knapp S. PFI-1 - A highly Selective Protein Interaction Inhibitor Targeting BET bromodomains. Cancer Res. 2013 Apr 10. [Epub ahead of print] PubMed PMID: 23576556.
2: Fish PV, Filippakopoulos P, Bish G, Brennan PE, Bunnage ME, Cook AS, Federov O, Gerstenberger BS, Jones H, Knapp S, Marsden B, Nocka K, Owen DR, Philpott M, Picaud S, Primiano MJ, Ralph MJ, Sciammetta N, Trzupek JD. Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit. J Med Chem. 2012 Nov 26;55(22):9831-7. doi: 10.1021/jm3010515. Epub 2012 Nov 8. PubMed PMID: 23095041; PubMed Central PMCID: PMC3506127.
3: Moore KN, Tian C, McMeekin DS, Thigpen JT, Randall ME, Gallion HH. Does the progression-free interval after primary chemotherapy predict survival after salvage chemotherapy in advanced and recurrent endometrial cancer?: a Gynecologic Oncology Group ancillary data analysis. Cancer. 2010 Dec 1;116(23):5407-14. doi: 10.1002/cncr.25480. Epub 2010 Aug 24. PubMed PMID: 20737572.

Explore Compound Types